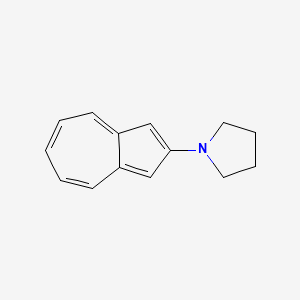
N,N'-Bis(2-hydroxyethyl)phosphorodiamidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid: is a chemical compound with the molecular formula C4H13N2O4P. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyethyl groups attached to a phosphorodiamidic acid core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid typically involves the reaction of phosphorodiamidic chloride with ethanolamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction proceeds through nucleophilic substitution, where the chloride groups are replaced by hydroxyethyl groups, resulting in the formation of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid .
Industrial Production Methods: In industrial settings, the production of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyethyl groups and the phosphorodiamidic core.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid, as well as substituted compounds with different functional groups attached to the hydroxyethyl moieties .
Scientific Research Applications
Chemistry: In chemistry, N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid is used as a reagent for the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is utilized for its potential as a chelating agent and its ability to interact with biomolecules. It is used in studies involving enzyme inhibition and protein modification .
Medicine: N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid has shown promise in medicinal chemistry as a potential drug candidate. Its derivatives are being investigated for their therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial products .
Mechanism of Action
The mechanism of action of N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxyethyl groups facilitate binding to active sites, leading to inhibition or modification of enzymatic activity. The phosphorodiamidic core plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: This compound is similar in structure but contains four hydroxyethyl groups attached to an ethylenediamine core.
N,N’-Bis(2-chloroethyl)phosphorodiamidic acid: This compound has chloroethyl groups instead of hydroxyethyl groups, leading to different chemical properties and reactivity.
Uniqueness: N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid is unique due to its specific combination of hydroxyethyl groups and phosphorodiamidic core, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
168286-82-6 |
|---|---|
Molecular Formula |
C4H13N2O4P |
Molecular Weight |
184.13 g/mol |
IUPAC Name |
bis(2-hydroxyethylamino)phosphinic acid |
InChI |
InChI=1S/C4H13N2O4P/c7-3-1-5-11(9,10)6-2-4-8/h7-8H,1-4H2,(H3,5,6,9,10) |
InChI Key |
OLWOOMNINOXPPC-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NP(=O)(NCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
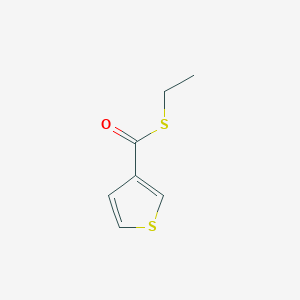
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
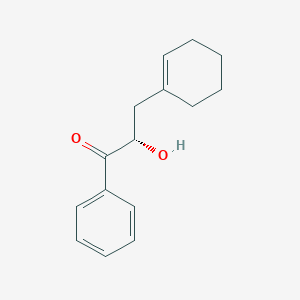
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
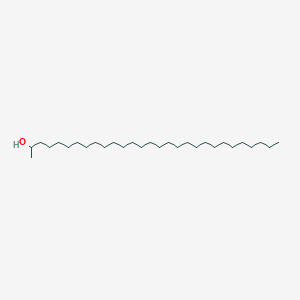
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
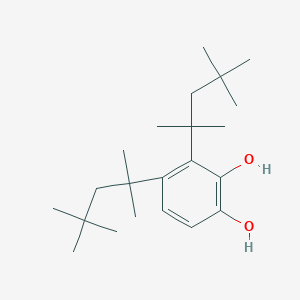
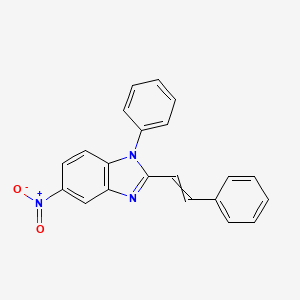
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
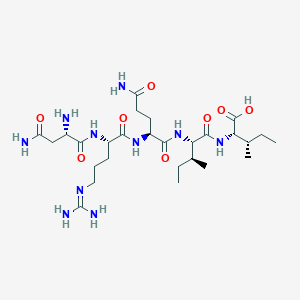
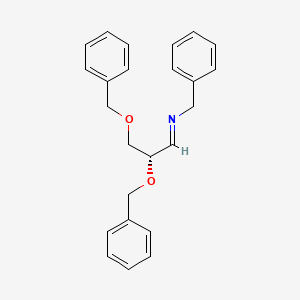
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
